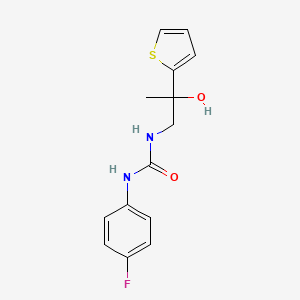
tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various types of cancer. This compound is known for its ability to selectively inhibit the activity of the protein kinase BTK, which plays a critical role in the survival and proliferation of cancer cells. In
Wirkmechanismus
Tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate selectively binds to the active site of BTK and inhibits its activity. This prevents the downstream signaling pathways that are critical for the survival and proliferation of cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This mechanism of action makes this compound a promising candidate for the treatment of various types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce tumor growth and improve survival in animal models of cancer. It has also been shown to have a favorable safety profile, with few adverse effects reported in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of this compound in humans.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate has several advantages for lab experiments, including its selectivity for BTK and its potential use in combination with other cancer treatments. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires expertise in organic chemistry, and the compound itself may be difficult to obtain in large quantities. Additionally, more research is needed to fully understand the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for research on tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate. One area of focus is the development of more efficient and scalable synthesis methods for this compound. Another area of focus is the development of combination therapies that incorporate this compound with other cancer treatments. Additionally, more research is needed to fully understand the safety and efficacy of this compound in humans, particularly in clinical trials. Finally, there is a need for further investigation into the potential use of this compound in treating other diseases beyond cancer, such as autoimmune disorders.
Synthesemethoden
Tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of tert-butylamine with 2-methoxy-4-methylthiazol-5-carbonyl chloride to form this compound. This intermediate is then further reacted with various other reagents to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and a high level of attention to detail.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to selectively inhibit the activity of BTK, which is a critical signaling molecule in the survival and proliferation of cancer cells. This compound has also been shown to have potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-6-7(16-9(11-6)14-5)12-8(13)15-10(2,3)4/h1-5H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLASHLWMCNUDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2384872.png)

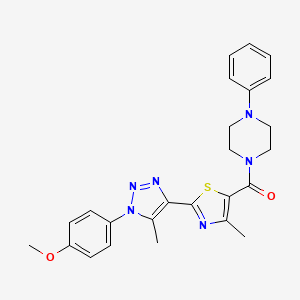
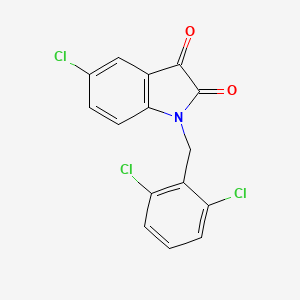
![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384877.png)
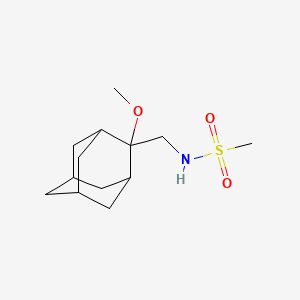
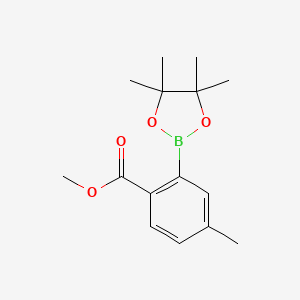
![N-[2-[2-[2-[3-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]-3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B2384880.png)
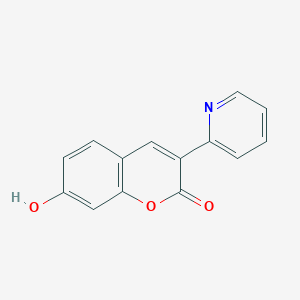
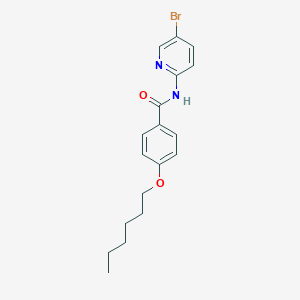
![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2384883.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione](/img/structure/B2384890.png)

